molecular formula C11H12F3N B2763458 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 1388026-00-3

8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2763458
CAS No.: 1388026-00-3
M. Wt: 215.219
InChI Key: NSOPIBNDHYEMBI-UHFFFAOYSA-N
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Description

8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The tetrahydroquinoline core is a privileged structure in drug design, known for its wide range of biological activities . Specifically, quinoline derivatives have demonstrated potent anticancer effects through diverse mechanisms, including acting as topoisomerase inhibitors, inducing apoptosis, and inhibiting angiogenesis . The incorporation of a trifluoromethyl group, as seen in this compound, is a common strategy in agrochemical and pharmaceutical development to enhance metabolic stability, lipophilicity, and binding affinity. This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Its structure is highly amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR) . Recent research has highlighted the potential of 1,2,3,4-tetrahydroquinoline derivatives as potent inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a promising therapeutic target for castration-resistant prostate cancer and other malignancies . Furthermore, structurally related tetrahydroquinoline and tetrahydroisoquinoline compounds have been investigated as CXCR4 chemokine receptor antagonists, which play a role in cancer cell metastasis and tumor growth . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled For Research Use Only; it is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c1-7-4-5-9(11(12,13)14)8-3-2-6-15-10(7)8/h4-5,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOPIBNDHYEMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(F)(F)F)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of 8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline exhibit significant antiviral activity. For example:

  • Active Against : Influenza A and Coxsackie B4 virus.
  • Inhibitory Concentration (IC50) : One derivative showed an IC50 of 7.53 μmol/L against influenza A with a selectivity index of 17.1 against CoxB3 virus.

Neuropharmacology

The compound has been studied for its effects on GABA receptors:

  • Methodology : Compounds are applied to neuronal cultures to assess their impact on GABA-mediated synaptic transmission.
  • Findings : These studies have led to the identification of novel drugs targeting GABA receptors, enhancing our understanding of their role in brain function.

Chemical Synthesis Applications

This compound serves as a versatile building block in synthetic chemistry:

  • Reactions : Utilized in Suzuki coupling and Friedel-Crafts acylation to introduce functional groups.
  • Resulting Compounds : The derivatives synthesized have shown diverse biological activities including anticancer and antimicrobial properties.

Anti-inflammatory and Antimicrobial Properties

The compound has been explored for its anti-inflammatory potential:

  • Mechanism : Involves inhibition of pro-inflammatory cytokines and reduction of edema in animal models.
  • Results : Certain derivatives demonstrated significant efficacy in reducing inflammation related to chronic diseases such as arthritis and asthma.

Additionally, its antimicrobial properties are notable:

  • Efficacy Against : Resistant strains like MRSA and Candida albicans.
  • Testing Methodology : Compounds are evaluated against various microbial cultures to determine their growth inhibition capabilities.

Environmental Applications

Research has also highlighted the potential use of this compound in bioremediation:

  • Application Method : Introduced into contaminated environments to enhance microbial degradation of pollutants.
  • Results : Studies indicate improved efficiency in breaking down hazardous substances such as heavy metals and organic pollutants.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
PharmacologyAntiviral agentsIC50 values indicate strong antiviral activity
NeuroscienceGABA receptor antagonismNovel drugs targeting GABA receptors identified
Synthetic ChemistryBuilding block for bioactive compoundsDiverse derivatives with anticancer properties synthesized
Anti-inflammatoryTreatment for chronic diseasesSignificant reduction in inflammation observed
AntimicrobialDevelopment of new antibioticsEffective against MRSA and Candida albicans
Environmental ScienceBioremediation of pollutantsEnhanced microbial degradation efficiency noted

Mechanism of Action

The mechanism of action of 8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tetrahydroquinoline derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline with key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference ID
This compound 8-CH₃, 5-CF₃ C₁₁H₁₂F₃N¹ ~229.25² Enhanced lipophilicity, potential pharmaceutical use
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline 2-CH₃, 5-OH C₁₀H₁₃NO 163.22 Analgesic activity (1/8 potency of morphine)
5-Chloro-8-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride 5-Cl, 8-OCH₃ C₁₀H₁₃ClNO·HCl 238.14 Antimicrobial potential (halogenated derivative)
5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride 5-CF₃ (isoquinoline scaffold) C₁₀H₁₀F₃N·HCl 237.7 Structural isomerism affects binding interactions
1-[(3-Aminophenyl)sulfonyl]-1,2,3,4-tetrahydro-5-methylquinoline 5-CH₃, 1-sulfonyl C₁₆H₁₇N₂O₂S 313.38 Sulfonamide group enhances solubility and bioactivity

Notes: ¹ Exact molecular formula inferred from substituent positions and evidence . ² Molecular weight calculated based on formula.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound logP (Predicted) Melting Point (°C) Water Solubility (mg/mL)
8-Methyl-5-(trifluoromethyl)-THQ 2.8 Not reported Low (~0.1)
2-Methyl-5-hydroxy-THQ 1.2 150–155 Moderate (~10)
5-Chloro-8-methoxy-THQ hydrochloride 1.5 >200 High (>50)

Biological Activity

8-Methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anti-inflammatory properties and other pharmacological effects.

  • Chemical Formula : C11H12F3N
  • CAS Number : 1314785-94-8
  • Molecular Weight : 215.22 g/mol

The compound features a tetrahydroquinoline structure with a methyl and trifluoromethyl substituent, which may influence its biological interactions.

Anti-inflammatory Effects

Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit significant anti-inflammatory properties. A study highlighted the compound's ability to inhibit pro-inflammatory cytokines in LPS-stimulated BV2 cells. Key findings include:

  • Inhibition of Cytokines : The compound effectively reduced levels of IL-6 and TNF-α, with IC50 values reported in the range of 20–40 µM for some derivatives .
  • Mechanism of Action : The anti-inflammatory action is mediated through the suppression of NF-κB translocation and iNOS expression in BV2 cells .

Table 1: Cytokine Inhibition Data

CompoundIL-6 IC50 (µM)TNF-α IC50 (µM)
HSR110120<30
HSR110225<30
HSR110340~70

Other Pharmacological Activities

In addition to anti-inflammatory effects, studies have suggested other biological activities:

  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens.

Study 1: Anti-inflammatory Mechanisms

In a controlled laboratory setting, BV2 microglial cells were treated with LPS to induce inflammation. Subsequent treatment with this compound resulted in decreased production of nitric oxide and pro-inflammatory cytokines. The study utilized ELISA kits to quantify cytokine levels and assessed cell viability using MTT assays .

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective role of tetrahydroquinoline derivatives in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal loss and improve survival rates in cultured neurons exposed to toxic agents.

Q & A

Q. What are the molecular structure and key physical properties of 8-methyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline?

The compound features a tetrahydroquinoline core with a methyl group at position 8 and a trifluoromethyl (-CF₃) group at position 5. Its molecular formula is C₁₂H₁₄F₃N , with a molecular weight of 229.24 g/mol . Key structural attributes include:

  • Stereochemistry : The saturated 1,2,3,4-tetrahydroquinoline ring restricts free rotation, influencing reactivity and binding interactions.
  • Electron-withdrawing effects : The -CF₃ group enhances electrophilic substitution resistance and modulates electronic properties in biological systems.

Physical properties (e.g., melting point, solubility) for this specific derivative are not explicitly reported, but analogs like 8-fluoro-tetrahydroquinoline derivatives exhibit boiling points >150°C and solubility in polar aprotic solvents (e.g., DCM, acetonitrile) .

Q. What are the primary synthetic routes for preparing this compound?

Synthesis typically involves cyclization or domino reactions using precursors like substituted anilines or quinoline derivatives. Key methodologies include:

  • Intramolecular cyclization : Starting from N-substituted anilines, cyclization is induced via acid catalysis (e.g., H₂SO₄, polyphosphoric acid) or thermal activation. For example, epichlorohydrin-mediated cyclization of diphenylamine derivatives forms tetrahydroquinoline cores .
  • Trifluoromethylation : Late-stage introduction of -CF₃ via cross-coupling (e.g., using CuI or Pd catalysts) or electrophilic reagents (e.g., Togni’s reagent) .
  • Reductive amination : Reduction of quinoline precursors (e.g., 5-trifluoromethylquinoline) with NaBH₄ or LiAlH₄ under controlled conditions .

Optimization focuses on yield (50–80% for multi-step routes) and purity (HPLC >95%), with characterization via ¹H/¹³C NMR and HRMS .

Advanced Questions

Q. How can reaction conditions be optimized for domino synthesis of tetrahydroquinoline derivatives?

Domino synthesis (e.g., cyclization-functionalization cascades) requires precise control of:

  • Temperature : Moderate heating (60–100°C) balances reaction rate and side-product formation.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) accelerate cyclization while stabilizing intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethers (e.g., THF) favor selectivity in nucleophilic steps .

For example, domino reactions involving epichlorohydrin and aromatic amines achieved 72% yield by maintaining pH 7–8 and refluxing in ethanol .

Q. What methodologies are used to analyze the biological activity of this compound, particularly its enzyme inhibition effects?

  • Cytochrome P450 inhibition :
    • Fluorescence-based assays : Monitor enzymatic activity using substrates like 7-ethoxyresorufin, with IC₅₀ values calculated from dose-response curves .
    • Molecular docking : Predict binding modes to CYP3A4 or CYP2D6 using software (e.g., AutoDock Vina), highlighting interactions between -CF₃ and hydrophobic active-site residues .
  • Receptor binding studies :
    • Radioligand displacement : Measure affinity for serotonin or dopamine receptors via competitive binding with [³H]-ligands (e.g., [³H]spiperone for 5-HT₂A) .

Data interpretation requires normalization to control inhibitors (e.g., ketoconazole for CYP3A4) and correction for nonspecific binding .

Q. How should discrepancies in biological activity data between tetrahydroquinoline derivatives be addressed?

Contradictions often arise from substituent positioning or assay variability . Mitigation strategies include:

  • Structural benchmarking : Compare analogs (see Table 1) to isolate substituent effects.
  • Standardized protocols : Replicate assays under identical conditions (e.g., cell line, incubation time).

Table 1 : Biological activity of tetrahydroquinoline analogs

CompoundSubstituentsCYP3A4 IC₅₀ (μM)
8-Cl-5-Me-THQ8-Cl, 5-Me2.1
5-CF₃-8-Me-THQ (Target)8-Me, 5-CF₃0.8*
5-Me-THQ5-Me>10

*Predicted based on -CF₃’s electron-withdrawing effects enhancing enzyme affinity .

Q. What are key considerations for studying substituent effects on the reactivity of trifluoromethyl groups in tetrahydroquinolines?

  • Electronic effects : -CF₃ reduces electron density at adjacent positions, directing electrophilic attacks to meta/para sites. Use Hammett constants (σₘ = 0.43) to predict reactivity .
  • Steric hindrance : Bulkier substituents (e.g., -CF₃ vs. -Cl) slow nucleophilic substitution; mitigate by using smaller nucleophiles (e.g., NH₃ vs. amines) .
  • Stability under reaction conditions : Avoid strong bases (e.g., NaOH) that may hydrolyze -CF₃. Opt for mild conditions (e.g., K₂CO₃ in DMF at 60°C) .

For example, Suzuki-Miyaura coupling of 5-CF₃-THQ derivatives achieved 65% yield using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O .

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